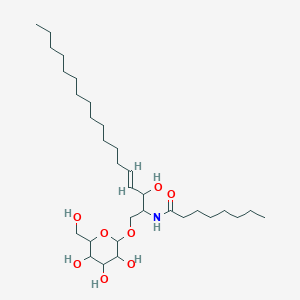

Octanoyl-galactosylceramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H61NO8 |

|---|---|

Molecular Weight |

587.8 g/mol |

IUPAC Name |

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |

InChI |

InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+ |

InChI Key |

LCEXEEHGNKGJES-XUTLUUPISA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the C8-Galactosylceramide Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core synthesis pathway for C8-galactosylceramide, a significant short-chain glycosphingolipid. The document outlines the enzymatic steps, cellular locations, and key regulatory features of the pathway. It also includes relevant quantitative data, detailed experimental protocols for pathway analysis, and logical diagrams to visualize the biochemical processes and workflows involved.

Introduction to C8-Galactosylceramide

Galactosylceramides are vital components of cellular membranes, particularly abundant in the myelin sheath of the nervous system where they play crucial roles in membrane stability and signal transduction.[1][2] C8-galactosylceramide is a specific isoform characterized by a ceramide backbone with an 8-carbon fatty acid (octanoyl) chain. While ceramides (B1148491) with longer acyl chains (C16-C24) are more common endogenously, synthetic short-chain derivatives like C8-galactosylceramide are invaluable tools in research.[3] They are used to investigate lipid metabolism, cell signaling pathways such as NF-κB activation, and lysosomal storage disorders due to their increased cell permeability and distinct metabolic handling.

The synthesis of C8-galactosylceramide is a two-part process that begins in the endoplasmic reticulum (ER):

-

De Novo Synthesis of C8-Ceramide: The formation of the C8-ceramide backbone.

-

Galactosylation: The attachment of a galactose sugar moiety to the C8-ceramide.

The Core Synthesis Pathway

Part 1: De Novo Synthesis of C8-Ceramide

The de novo synthesis pathway is the primary route for producing the ceramide backbone from basic precursors. This process occurs on the cytosolic face of the endoplasmic reticulum.[4]

The key enzymatic steps are:

-

Condensation: The pathway initiates with the condensation of L-serine and a fatty acyl-CoA. For C8-ceramide, this would be octanoyl-CoA. This rate-limiting step is catalyzed by Serine Palmitoyltransferase (SPT) .[5]

-

Reduction: The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine) by 3-ketosphinganine reductase .[4]

-

N-acylation: Sphinganine is acylated by a specific Ceramide Synthase (CerS) to form dihydroceramide (B1258172).[4][6] There are six mammalian CerS isoforms (CerS1-6), each exhibiting marked specificity for fatty acyl-CoAs of different chain lengths.[3]

-

CerS Specificity: CerS5 and CerS6 are responsible for synthesizing ceramides with short-to-medium chain fatty acids (C14-C16).[3][7] While the specific synthase for endogenous C8-ceramide is not definitively established, CerS5 and CerS6 are the most likely candidates to exhibit activity towards C8-CoA.

-

-

Desaturation: Finally, a double bond is introduced into dihydroceramide by dihydroceramide desaturase (DEGS1) to yield the final ceramide product.[5]

Part 2: Galactosylation of C8-Ceramide

Once C8-ceramide is synthesized, it is galactosylated in the lumen of the endoplasmic reticulum.[2][8]

-

Enzyme: UDP-galactose:ceramide galactosyltransferase (CGalT) , also known as UGT8.[1]

-

Reaction: CGalT catalyzes the transfer of a galactose unit from the sugar donor UDP-galactose to the C1 hydroxyl group of C8-ceramide.[8] This enzyme shows a preference for hydroxyceramides but acts on non-hydroxylated ceramides as well.[1]

-

Substrate Transport: The reaction requires the transport of UDP-galactose from the cytosol into the ER lumen by a UDP-galactose transporter.[2][8]

Quantitative Data

Quantitative kinetic data for sphingolipid enzymes are often determined in vitro using cell homogenates or purified enzymes. The parameters can vary based on the specific isoform, substrate, and assay conditions.

| Enzyme | Substrate(s) | Parameter | Value | Cell/Tissue Source | Citation |

| Ceramide Synthase 4 (CerS4) | Sphinganine | Km | 2 µM | HEK293 cells | [9] |

| C18-CoA | Km | ~15 µM | HEK293 cells | [10] | |

| Ceramide Synthase (general) | Sphinganine | Km | 0.625 - 40 µM (range tested) | HEK293 cells | [11] |

| Ceramide Galactosyltransferase (CGalT) | Ceramide | Km | 100 µM | Rat Brain Microsomes | [12] |

| UDP-Galactose | Km | 20 µM | Rat Brain Microsomes | [12] |

Experimental Protocols

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of lipid species from complex biological samples.[13]

Detailed Methodology:

-

Lipid Extraction:

-

Homogenize tissue or cell pellets in a suitable buffer.

-

Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[13]

-

Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain galactosylceramide) prior to extraction to control for sample loss.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried lipid extract in the initial mobile phase.

-

Inject the sample onto a reverse-phase HPLC column, typically a C8 column, which provides excellent separation for ceramides and related species.[13][14]

-

Use a binary solvent gradient. For example:

-

Mobile Phase A: Water with 0.1-0.2% formic acid and 10 mM ammonium (B1175870) acetate.[13][15]

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 5:2 or 60:40 v/v) with 0.1-0.2% formic acid and 10 mM ammonium acetate.[13][15]

-

-

Run a gradient from a lower to a higher percentage of Mobile Phase B to elute lipids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Employ Multiple Reaction Monitoring (MRM) for high specificity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For C8-galactosylceramide, the precursor ion would be the [M+H]⁺ adduct, and a common product ion results from the loss of the galactose headgroup.

-

Quantify the amount of C8-galactosylceramide by comparing the peak area of its MRM transition to that of the known concentration of the internal standard.

-

In Vitro Ceramide Galactosyltransferase (CGT) Activity Assay

This assay measures the activity of the CGT enzyme in a cell or tissue preparation by monitoring the conversion of C8-ceramide to C8-galactosylceramide.

Detailed Methodology:

-

Enzyme Source Preparation:

-

Prepare a crude cell or tissue homogenate by Dounce homogenization in a suitable lysis buffer without detergents.[11]

-

Alternatively, prepare microsomes (ER-enriched fractions) by differential centrifugation for a more purified enzyme source.

-

Determine the total protein concentration of the homogenate using a BCA or Bradford assay.

-

-

Reaction Setup:

-

In a microfuge tube, combine the following components:

-

Enzyme: 50-100 µg of homogenate protein.[16]

-

Buffer: A buffered solution at pH 7.2-7.4 (e.g., HEPES-based buffer).[16]

-

Substrate 1: C8-ceramide, delivered complexed to bovine serum albumin (BSA) or in a detergent like CHAPS to ensure solubility.

-

Substrate 2: Radiolabeled UDP-[³H]galactose or UDP-[¹⁴C]galactose.

-

-

Prepare a control reaction (blank) that contains all components except the ceramide substrate to measure background signal.[17]

-

-

Incubation:

-

Initiate the reaction by adding the enzyme source.

-

Incubate the mixture at 37°C for a set period (e.g., 60 minutes), ensuring the reaction is within the linear range for time and protein concentration.[16]

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a volume of chloroform (B151607):methanol (e.g., 2:1 v/v).[11]

-

Vortex thoroughly to extract the lipids into the organic phase.

-

Separate the newly synthesized, radiolabeled C8-galactosylceramide from the unreacted, water-soluble UDP-[³H]galactose using one of two methods:

-

Liquid-Liquid Partitioning: Add water to induce phase separation. The lipid product will be in the lower chloroform phase, while the substrate remains in the upper aqueous phase.

-

Anion-Exchange Chromatography: Pass the reaction mixture over a small DEAE-Sephadex column. The negatively charged UDP-[³H]galactose will bind to the column, while the neutral C8-galactosylceramide will flow through.[17]

-

-

-

Detection and Quantification:

-

Collect the organic phase or the column eluate.

-

Measure the amount of radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the specific activity of the radiolabeled substrate, typically expressed as pmol of product formed per hour per mg of protein.[17]

-

References

- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide synthases at the centre of sphingolipid metabolism and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CERAMIDE SYNTHASE 1 IS REGULATED BY PROTEASOMAL MEDIATED TURNOVER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhea - reaction knowledgebase [rhea-db.org]

- 10. researchgate.net [researchgate.net]

- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-galactose:ceramide galactosyltransferase of rat central-nervous-system myelin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dual Identity of Short-Chain Galactosylceramides: Essential Research Tools and Modulators of Membrane Biophysics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Short-chain galactosylceramides, synthetic analogs of their naturally occurring long-chain counterparts, have emerged as indispensable tools in cell biology and drug discovery. While endogenous galactosylceramides are predominantly characterized by very-long-chain fatty acids (C18–C26) and play a crucial role in myelin sheath formation and stability, their short-chain versions are primarily used to probe the intricate dynamics of cellular membranes and signaling cascades.[1][2] This guide provides a comprehensive overview of the biological significance of galactosylceramide acyl chain length, with a particular focus on the applications and underlying principles of short-chain variants in research.

The Biological Landscape of Galactosylceramides: A Tale of Two Chains

Galactosylceramide (GalCer) is a glycosphingolipid vital for the integrity and function of the nervous system.[3] It is a major component of the myelin sheath, contributing to its stability and insulating properties.[4][5] The defining structural feature of naturally occurring GalCer in mammals is its enrichment with very-long-chain fatty acids.[1] This characteristic is not merely incidental; the length of the acyl chain profoundly influences the biophysical properties of the membrane, affecting lipid packing, membrane fluidity, and the formation of specialized microdomains known as lipid rafts.[6]

Disruptions in GalCer metabolism, often due to mutations in the GALC gene that encodes the lysosomal enzyme galactosylceramidase, lead to the accumulation of GalCer and its cytotoxic derivative, psychosine (B1678307).[3] This accumulation is the hallmark of Krabbe disease, a devastating neurodegenerative disorder characterized by demyelination.[1][3]

In contrast to these endogenous long-chain molecules, short-chain galactosylceramides (e.g., with C2, C6, or C8 acyl chains) are not typically found in significant quantities in mammalian cells. Instead, they are synthesized for research purposes. Their shorter acyl chains bestow them with distinct physical properties, such as increased water solubility and a tendency to disrupt the ordered lipid domains within cellular membranes.[7] This disruptive capability makes them powerful tools for investigating the role of lipid rafts in cellular processes, particularly in signal transduction.

Quantitative Insights into Galactosylceramide Function

The following tables summarize key quantitative data from studies on galactosylceramides, highlighting the impact of acyl chain length and providing reference values for experimental design.

| Parameter | Species | Value | Experimental Context | Reference |

| Quantification | ||||

| GalCer Concentration | Rat Dorsal Root Ganglia (Painful Diabetic Peripheral Neuropathy model) | Marked reduction in PDPN group vs. Control (p < 0.001) | Targeted Mass Spectrometry | [8] |

| GalCer Standard Curve | Synthetic Galactosylceramide | Linear Range: 0–3.5 x 10² ng/mL (R² = 1) | Targeted Mass Spectrometry | [8] |

| Enzymatic Hydrolysis | Glucosylceramide & Galactosylceramide (1 nmol) | Plateau of 75.1 ± 8.2% and 79.3 ± 2.7% hydrolysis, respectively, after 2-3h | Sphingolipid ceramide N-deacylase (SCDase) assay | [6] |

| Thermotropic Properties | ||||

| Main Endothermic Transition (Tm) | N-18:1Δ9 Galactosylsphingosine | 47.7°C | Differential Scanning Calorimetry (DSC) | [9] |

| Main Endothermic Transition (Tm) | N-20:1Δ11 Galactosylsphingosine | 61.4°C | Differential Scanning Calorimetry (DSC) | [9] |

| Main Endothermic Transition (Tm) | N-22:1 Galactosylsphingosine | ~59°C | Differential Scanning Calorimetry (DSC) | [9] |

| Main Endothermic Transition (Tm) | N-24:1 Galactosylsphingosine | ~67°C | Differential Scanning Calorimetry (DSC) | [9] |

| Cellular Responses | ||||

| IC50 (Growth Inhibition) | D-erythro-C6-ceramide in A549 cells | 11 µM at 24h | Cell viability assay | [9] |

| IC50 (Growth Inhibition) | L-erythro-C6-ceramide in A549 cells | 13 µM at 24h | Cell viability assay | [9] |

Signaling Pathways Influenced by Galactosylceramides and Their Analogs

The acyl chain length of sphingolipids is a critical determinant of their role in signaling. While long-chain ceramides (B1148491) are integral to the formation of signaling platforms, short-chain ceramides can disrupt these platforms, thereby inhibiting signaling.[7]

One illustrative example, though involving a downstream metabolite, is the activation of the Src family kinase Lyn by lactosylceramide, which is dependent on the presence of a very-long-chain (C24) fatty acid.[10] This highlights the principle that the lipid component's geometry is crucial for productive protein-lipid interactions in signaling.

Furthermore, synthetic analogs of α-galactosylceramide have been shown to be potent activators of immune cells through specific signaling pathways. A notable example is the activation of macrophages via the Toll-Like Receptor 4 (TLR4) pathway by the synthetic analog CCL-34.[11]

Below are diagrams illustrating a key metabolic pathway for GalCer and a signaling cascade initiated by a synthetic GalCer analog.

Experimental Protocols: A Methodological Toolkit

Detailed methodologies are crucial for the reproducible study of short-chain galactosylceramides. Below are summaries of key experimental protocols.

Synthesis of Spin-Labeled β-Galactosylceramides

This protocol describes a diversity-oriented strategy for synthesizing galactosylceramide derivatives suitable for electron paramagnetic resonance (EPR) studies.

-

Starting Materials: D-galactose, appropriate lipid precursors.

-

Key Steps:

-

Conversion of D-galactose into a 6-O-tosylated glycosyl donor.

-

Efficient glycosylation of a lipid precursor.

-

Late-stage assembly of the ceramide to allow for diversification of the lipid chain.

-

Substitution of the 6-C-(p-toluene)sulfonate group with an azido (B1232118) group using NaN₃.

-

Introduction of the radical label (e.g., a nitroxide radical) at the 6-C position.

-

-

Purification: The final products and intermediates are purified by silica (B1680970) gel column chromatography.

-

Characterization: Analytical Thin-Layer Chromatography (TLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compounds.[12][13]

Quantification of Galactosylceramides by Targeted Mass Spectrometry

This method allows for the precise measurement of GalCer levels in biological samples.

-

Sample Preparation:

-

Extraction of total lipids from tissue homogenates (e.g., Dorsal Root Ganglia) using a suitable solvent system (e.g., chloroform/methanol).

-

Sample concentration and reconstitution in an appropriate solvent for analysis.

-

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Method:

-

Generation of a standard curve using external standards of known GalCer concentrations (e.g., 0 to 3.5 x 10² ng/mL).

-

Analysis is performed in Multiple Reaction Monitoring (MRM) mode. For GalCer, a specific ion transition (e.g., m/z = 826.60 > 646.60) is used for detection and quantification.

-

The concentration of GalCer in the samples is calculated based on the standard curve.[8]

-

Analysis of Galactosylceramide Hydrolysis using HPLC

This protocol is used to measure the enzymatic degradation of GalCer.

-

Enzymatic Reaction:

-

Incubate a known amount of GalCer (e.g., 1 nmol) with sphingolipid ceramide N-deacylase (SCDase) at 37°C.

-

The reaction produces galactosylsphingosine (psychosine).

-

-

Derivatization:

-

The resulting lyso-cerebrosides (psychosine) are derivatized with o-phthalaldehyde (B127526) (OPA) to make them fluorescent.

-

-

Quantification:

-

The OPA-derivatized products are separated and quantified using normal-phase HPLC with a fluorescence detector (excitation at 340 nm, emission at 455 nm).

-

The amount of released psychosine corresponds to the amount of hydrolyzed GalCer.[6]

-

Conclusion and Future Directions

The study of galactosylceramides is at a fascinating crossroads. While the structural and functional importance of endogenous, very-long-chain GalCer in the nervous system is well-established, the utility of synthetic short-chain analogs continues to grow. These chemical probes are instrumental in dissecting the complex interplay between lipid membrane organization and cellular signaling. Future research will likely focus on developing more sophisticated probes to visualize lipid dynamics in real-time within living cells. Moreover, the discovery of naturally occurring α-galactosylceramides from gut microbiota with immunomodulatory properties opens up an exciting new avenue of research, suggesting that the biological roles of galactosylceramides may extend far beyond the confines of the nervous system.[14] For drug development professionals, understanding the structure-activity relationship of GalCer analogs, particularly in the context of immune modulation, holds significant promise for the development of novel therapeutics for a range of diseases, from cancer to autoimmune disorders.

References

- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myelin Biogenesis And Oligodendrocyte Development: Parsing Out The Roles Of Glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Sphingolipid - Wikipedia [en.wikipedia.org]

- 7. Short chain ceramides disrupt immunoreceptor signaling by inhibiting segregation of Lo from Ld Plasma membrane components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stork: Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse [storkapp.me]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Role of Intracellular Lipid Logistics in the Preferential Usage of Very Long Chain-Ceramides in Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structural and functional role of myelin fast-migrating cerebrosides: pathological importance in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Myelination in the absence of UDP-galactose:ceramide galactosyl-transferase and fatty acid 2 -hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octanoyl-Galactosylceramide in Cellular Membrane Composition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoyl-galactosylceramide is a short-chain glycosphingolipid that plays a multifaceted role in the composition and function of cellular membranes. As a derivative of galactosylceramide (GalCer), it consists of a galactose headgroup attached to a ceramide lipid anchor with an eight-carbon acyl chain (octanoyl). While much of the existing research focuses on its longer-chain counterparts, the study of this compound and other short-chain sphingolipids is crucial for understanding their unique biophysical properties and their roles in cellular signaling. This guide provides a comprehensive overview of the current knowledge on this compound, including its impact on membrane properties, its involvement in signaling pathways, and detailed experimental protocols for its study.

It is important to note that specific quantitative data for this compound is limited in the current body of scientific literature. Therefore, this guide will also draw upon data from studies on short-chain ceramides (B1148491) and other galactosylceramide analogs to provide a more complete picture, with clear indications of when such extrapolations are made.

The Role of this compound in Cellular Membranes

Galactosylceramides, including the octanoyl variant, are integral components of cellular membranes, particularly enriched in the myelin sheath of the nervous system and in lipid rafts. Lipid rafts are dynamic, ordered microdomains within the cell membrane that are enriched in sphingolipids and cholesterol. These domains serve as platforms for signal transduction and are involved in various cellular processes.

The acyl chain length of ceramides significantly influences their biophysical properties and their effects on the membrane.[1][2][3] Saturated ceramides, such as those with longer acyl chains, tend to increase the order of the fluid membrane and promote the formation of gel-like domains.[1][3] While specific data for this compound is not abundant, studies on short-chain ceramides suggest they can also impact membrane organization. C8-glycosphingolipids have been shown to preferentially insert into tumor cell membranes.

Quantitative Data on the Effects of Galactosylceramides on Membrane Properties

The following table summarizes quantitative data from molecular dynamics simulations and experimental studies on how galactosylceramides and related short-chain ceramides affect membrane biophysical properties. It is important to note that these values are primarily for longer-chain galactosylceramides, but provide a valuable reference for understanding the potential effects of the octanoyl variant.

| Property | Lipid Composition | Molar Percentage of GalCer/Ceramide | Observed Effect | Citation |

| Membrane Thickness | POPC/CHOL/PSM/GalCer | ~5 mol% GalCer | Noticeable increase in bilayer thickness | [4] |

| Area per Lipid | POPC/CHOL/PSM/GalCer | ~5 mol% GalCer | Virtually unchanged | [4] |

| Lateral Diffusion | POPC/CHOL/PSM/GalCer | 5-10 mol% GalCer | Decrease of almost an order of magnitude | [4] |

| Membrane Order (via Laurdan GP) | POPC with C16:0-Ceramide | Increasing concentrations | Increase in membrane order | [1] |

| Domain Formation | POPC with C16:0-Ceramide | Increasing concentrations | Segregation into highly ordered gel domains | [5] |

Note: POPC = 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, CHOL = Cholesterol, PSM = Palmitoyl-sphingomyelin, GalCer = Galactosylceramide, Cer = Ceramide.

Signaling Pathways Involving Galactosylceramide Analogs

Galactosylceramides and their analogs are not merely structural components; they are also active participants in cellular signaling.

TLR4 Signaling Pathway Activation

A synthetic analog of alpha-galactosylceramide, CCL-34, has been shown to activate macrophages through the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the production of pro-inflammatory cytokines. The pathway is initiated by the binding of the glycolipid to the TLR4/MD-2 complex, triggering a downstream cascade involving MyD88, IRAK, TRAF6, and ultimately leading to the activation of NF-κB and MAP kinases (ERK, JNK, p38).

Intrinsic Apoptosis Signaling Pathway

Galactosylceramides have been implicated in the regulation of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is centered around the mitochondria and is tightly regulated by the Bcl-2 family of proteins. While the precise mechanism of action for galactosylceramides in this pathway is still under investigation, it is hypothesized that they may influence the activity of Bcl-2 family members by altering the biophysical properties of the mitochondrial membrane.

Experimental Protocols

Lipid Extraction and Analysis by HPLC-MS/MS

This protocol describes a general method for the extraction and quantitative analysis of sphingolipids, including this compound, from cultured cells using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6][7][8][9][10][11][12]

Materials:

-

Cell pellet (from ~1x10^6 cells)

-

Internal standards (e.g., C17-sphingosine, C12-ceramide)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (HPLC grade)

-

1-Butanol (B46404) (HPLC grade)

-

Citrate/phosphate buffer (pH 4.0)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

HILIC silica (B1680970) column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

Procedure:

-

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube containing the cell pellet, add a known amount of the internal standard mixture.

-

Add 60 µL of citrate/phosphate buffer (pH 4.0) and briefly vortex.

-

-

Lipid Extraction:

-

Add 500 µL of 1-butanol and vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper butanolic phase to a new tube.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent (e.g., Methanol with 1 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid).

-

-

HPLC-MS/MS Analysis:

-

Inject the reconstituted sample onto the HILIC column.

-

Use a gradient elution with mobile phase A (e.g., Water with 0.2% formic acid and 2 mM ammonium formate) and mobile phase B (e.g., Acetonitrile with 0.2% formic acid).

-

Perform detection using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standards should be determined empirically.

-

Measurement of Membrane Fluidity using Laurdan GP

Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity. The Generalized Polarization (GP) value is calculated from the fluorescence intensities at two different emission wavelengths and provides a quantitative measure of membrane order.[13][14][15][16]

Materials:

-

Cells or liposomes

-

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Fluorometer or fluorescence microscope equipped with appropriate filters (Excitation: ~350 nm, Emission: ~440 nm and ~490 nm)

Procedure:

-

Labeling:

-

Incubate cells or liposomes with a final concentration of 5-10 µM Laurdan for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Wash the cells or liposomes twice with PBS to remove excess probe.

-

-

Measurement:

-

For spectrofluorometer measurements, resuspend the labeled sample in buffer in a cuvette.

-

For microscopy, mount the labeled cells on a slide.

-

Acquire fluorescence intensity at emission wavelengths of 440 nm (I440) and 490 nm (I490) with an excitation wavelength of 350 nm.

-

-

Calculation:

-

Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.

-

Conclusion

This compound, as a short-chain glycosphingolipid, represents an important area of study for understanding the intricate relationship between lipid structure and membrane function. While more research is needed to fully elucidate its specific roles, the available data on related molecules provide a strong foundation for future investigations. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the tools and knowledge necessary to explore the impact of this compound on cellular membrane composition and signaling, ultimately contributing to a deeper understanding of cellular biology and the development of novel therapeutic strategies.

References

- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. web.ist.utl.pt [web.ist.utl.pt]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of glucosylceramide on the biophysical properties of fluid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingolipid analysis [bio-protocol.org]

- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 15. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

The Enigmatic Glycolipids of the Sea: A Technical Guide to Galactosylceramides from Marine Sponges

A Note to the Reader: Initial investigations to provide a comprehensive guide on Octanoyl-galactosylceramide from marine sponges did not yield evidence of its natural occurrence in the current scientific literature. Therefore, this document focuses on a well-characterized and biologically significant class of related compounds: the α-galactosylceramides, specifically the agelasphins isolated from the marine sponge Agelas mauritiana. These compounds have garnered considerable interest in the scientific community for their potent immunomodulatory activities.

Introduction

Marine sponges are a prolific source of unique and biologically active secondary metabolites. Among these, glycolipids, particularly galactosylceramides, have emerged as compounds of significant interest for their potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of α-galactosylceramides from the marine sponge Agelas mauritiana, known as agelasphins. These molecules have been shown to be potent activators of invariant Natural Killer T (iNKT) cells, a specialized T cell population that bridges the innate and adaptive immune systems. This activation triggers a cascade of immune responses with potential applications in cancer immunotherapy and as antiviral agents. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, immunology, and oncology.

Quantitative Data on Biological Activity

The biological activities of agelasphins and their synthetic analogue KRN7000 (a synthetic α-galactosylceramide) have been evaluated in various in vitro and in vivo models. The following tables summarize some of the available quantitative data.

| Compound/Extract | Target | Assay | Result | Reference |

| Agelasphins | B16 mouse melanoma cells | In vivo lifespan prolongation | Active | [1] |

| Agelasine B | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16.7 µg/mL | [1] |

| Agelasine B | Cryptococcus neoformans | Minimum Inhibitory Concentration (MIC) | 8.35 µg/mL | [1] |

| (+)-agelasine B | PC9 cancer cell line | IC50 | 4.49 µM | [2] |

| (+)-agelasine B | A549 cancer cell line | IC50 | 14.07 µM | [2] |

| (+)-agelasine B | Methicillin-resistant S. aureus (MRSA) | MIC90 | 1–8 µg/mL | [2] |

Experimental Protocols

Extraction of Total Lipids

-

Sample Preparation: The wet sponge material (Agelas mauritiana) is first chopped into smaller pieces to increase the surface area for extraction.

-

Solvent Extraction: The sponge material is then exhaustively extracted with 95% ethanol (B145695) at room temperature.[3] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A common method involves dissolving the extract in a mixture of chloroform (B151607) and methanol.

Isolation and Purification of Agelasphins

-

Silica (B1680970) Gel Column Chromatography: The lipid-rich fraction obtained from solvent partitioning is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Octadecylsilanized (ODS) Silica Gel Chromatography: Fractions containing the desired glycolipids are further purified using ODS column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography using Sephadex LH-20 can be employed to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of individual agelasphins is typically achieved by preparative HPLC, often using a reverse-phase column.

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is used to elucidate the detailed chemical structure, including the stereochemistry of the sugar linkage and the structure of the fatty acid and sphingoid base components.

Signaling Pathways and Experimental Workflows

Signaling Pathway of iNKT Cell Activation

The primary mechanism of action of α-galactosylceramides is the activation of invariant Natural Killer T (iNKT) cells. The following diagram illustrates this signaling pathway.

Caption: Activation of iNKT cells by α-galactosylceramide presented on CD1d.

Experimental Workflow for Agelasphin Discovery

The following diagram outlines the general workflow from sponge collection to the identification of bioactive galactosylceramides.

Caption: General workflow for the discovery of agelasphins.

Conclusion

The α-galactosylceramides isolated from the marine sponge Agelas mauritiana represent a fascinating class of marine natural products with significant potential for therapeutic development. Their ability to potently activate the immune system through the iNKT cell pathway has opened new avenues for cancer immunotherapy and the development of novel antiviral agents. While the specific compound this compound has not been identified from marine sponges, the study of related compounds like the agelasphins continues to provide valuable insights into the chemical diversity of marine organisms and their potential to yield novel drug leads. Further research is warranted to fully explore the therapeutic potential of these unique marine-derived glycolipids.

References

- 1. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]

- 2. New diterpene alkaloids from the marine sponge Agelas mauritiana - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Antimicrobial Metabolites from the Paracel Islands Sponge Agelas mauritiana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Extraction of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of C8-Galactosylceramide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of C8-galactosylceramide, a key bioactive sphingolipid. This document details the core principles, experimental methodologies, and relevant biological pathways, offering a valuable resource for researchers in sphingolipid biology, drug discovery, and neuroscience.

Introduction

C8-galactosylceramide is a synthetic short-chain derivative of galactosylceramide, a major component of the myelin sheath in the nervous system and a modulator of various cellular processes.[1] The enzymatic synthesis of C8-galactosylceramide offers a highly specific and efficient method to produce this valuable research tool. The core of this process lies in the catalytic activity of UDP-galactose:ceramide galactosyltransferase (CGalT), also known as UGT8.[2][3] This enzyme facilitates the transfer of a galactose moiety from a donor substrate, UDP-galactose, to the C1 hydroxyl group of C8-ceramide.[2][4] Understanding and optimizing this enzymatic reaction is crucial for obtaining high-purity C8-galactosylceramide for downstream applications in studying its role in cell signaling and as a potential therapeutic agent.

Enzymatic Synthesis Pathway

The enzymatic synthesis of C8-galactosylceramide is a single-step reaction catalyzed by UDP-galactose:ceramide galactosyltransferase (UGT8). The enzyme utilizes C8-ceramide and UDP-galactose as substrates to yield C8-galactosylceramide and UDP.

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis and purification of C8-galactosylceramide.

Materials

-

Enzyme: Recombinant human UDP-galactose:ceramide galactosyltransferase (UGT8)

-

Substrates:

-

N-octanoyl-D-erythro-sphingosine (C8-ceramide)

-

Uridine diphosphate (B83284) galactose (UDP-galactose)

-

-

Buffers and Reagents:

-

HEPES buffer (pH 7.4)

-

Manganese Chloride (MnCl₂)

-

Triton X-100

-

Water (HPLC grade)

-

C18 Solid Phase Extraction (SPE) cartridges

-

Enzymatic Reaction Setup

-

Reaction Buffer Preparation: Prepare a reaction buffer containing 100 mM HEPES (pH 7.4), 10 mM MnCl₂, and 0.5% (w/v) Triton X-100.

-

Substrate Preparation:

-

Dissolve C8-ceramide in a small volume of chloroform:methanol (2:1, v/v) and then evaporate the solvent under a stream of nitrogen.

-

Resuspend the dried C8-ceramide in the reaction buffer by vortexing and sonication to form micelles.

-

Prepare a stock solution of UDP-galactose in water.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the C8-ceramide suspension, UDP-galactose solution, and the UGT8 enzyme.

-

The final concentrations in the reaction mixture should be:

-

C8-ceramide: 50-100 µM

-

UDP-galactose: 200-500 µM

-

UGT8: 1-5 µg/mL

-

-

Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

-

Purification of C8-Galactosylceramide

-

Reaction Quenching: Stop the enzymatic reaction by adding 4 volumes of chloroform:methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with 0.2 volumes of water to remove water-soluble contaminants.

-

Evaporate the organic solvent under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE):

-

Resuspend the dried lipid extract in a minimal volume of chloroform:methanol (95:5, v/v).

-

Condition a C18 SPE cartridge by washing with methanol followed by chloroform.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with chloroform to elute unreacted C8-ceramide.

-

Elute the C8-galactosylceramide with increasing concentrations of methanol in chloroform (e.g., 10%, 20%, 50% methanol).

-

Collect the fractions and analyze by thin-layer chromatography (TLC) or mass spectrometry to identify the fractions containing pure C8-galactosylceramide.

-

-

Final Product: Evaporate the solvent from the purified fractions to obtain C8-galactosylceramide as a white solid.

Analytical Methods

-

Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the final product using TLC plates developed in a chloroform:methanol:water (65:25:4, v/v/v) solvent system. Lipids can be visualized using primuline (B81338) spray or iodine vapor.

-

Mass Spectrometry (MS): Confirm the identity and purity of the C8-galactosylceramide by electrospray ionization mass spectrometry (ESI-MS).

Quantitative Data

| Parameter | Value | Substrate/Enzyme | Reference |

| Km for Ceramide | 1.1 x 10⁻⁴ M | Ceramide (with α-hydroxy fatty acids) and embryonic chicken brain galactosyltransferase | [5] |

| Km for UDP-galactose | 0.4 x 10⁻⁴ M | Embryonic chicken brain galactosyltransferase | [5] |

| Optimal pH | 7.4 | UGT8 | [6] |

| Optimal Temperature | 37°C | UGT8 | [6] |

| Cofactor | Mn²⁺ | UGT8 | [5] |

Biological Signaling Pathways

C8-galactosylceramide, as a member of the sphingolipid family, is implicated in various cellular signaling pathways.

Sphingolipid Metabolism

C8-galactosylceramide is part of the complex network of sphingolipid metabolism. This pathway illustrates the central role of ceramide as a precursor for various bioactive sphingolipids.

NF-κB Signaling Pathway

C8-galactosylceramide has been shown to activate the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation. The canonical NF-κB pathway is initiated by various stimuli, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and activate gene transcription.

Conclusion

This technical guide provides a foundational understanding of the enzymatic synthesis of C8-galactosylceramide and its biological context. The detailed protocols and pathway diagrams serve as a practical resource for researchers aiming to produce and utilize this important sphingolipid in their studies. Further research into the specific kinetic properties of UGT8 with C8-ceramide and the detailed molecular mechanisms of C8-galactosylceramide-mediated signaling will continue to advance our knowledge in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Synthetic Galactosylceramides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of synthetic galactosylceramides (GalCers). Galactosylceramides are a class of glycosphingolipids that are integral components of cell membranes, particularly abundant in the myelin sheath of the nervous system.[1][2][3] Their unique structure, consisting of a galactose headgroup linked to a ceramide lipid anchor, dictates their physical behavior and biological function, including membrane organization, cell signaling, and antigen presentation.[4][5] Understanding the physical properties of well-defined, synthetic GalCers is crucial for elucidating their roles in biological processes and for the development of novel therapeutics, such as immunomodulatory agents and drug delivery systems.[6]

Chemical Structure and Synthesis

A galactosylceramide molecule is composed of a sphingoid base (e.g., sphingosine), an N-linked fatty acyl chain, and a galactose sugar moiety. Synthetic routes allow for the precise control over the stereochemistry of the glycosidic linkage (α or β) and the composition of the acyl chain, which are critical determinants of the molecule's physical properties.[2] The synthesis of these complex molecules often involves a multi-step process, including the preparation of a lipid precursor, efficient glycosylation, and late-stage ceramide assembly to enable diversification of the lipid structure.[2]

Thermal Properties and Phase Behavior

The thermal behavior of hydrated galactosylceramides is complex, often exhibiting multiple phase transitions.[7] These transitions are critical for understanding the fluidity and organization of membranes containing GalCers. Differential Scanning Calorimetry (DSC) is the primary technique used to study these thermal events.[7][8][9]

Key Observations:

-

Acyl Chain Influence: The length and degree of unsaturation of the acyl chain significantly impact the phase transition temperature (Tm).

-

Polymorphism: Hydrated GalCers can form various metastable and stable gel phases, influenced by factors like incubation time and temperature cycling.[7][8][9] For instance, N-palmitoyl-galactosyl-C18-sphingosine (C16:0-GalCer) shows complex polymorphic behavior, forming different bilayer crystal forms upon heating and cooling.[7]

-

Headgroup Influence: Altering the sugar headgroup from galactose to glucose does not produce a significant change in the transition temperature.[1] However, the presence of a disaccharide headgroup can lower the transition temperature.[1]

Table 1: Phase Transition Temperatures of Selected Synthetic Galactosylceramides

| Galactosylceramide Species | Main Phase Transition Temperature (Tm) | Notes | Reference |

| N-18:1Δ9-Galactosylsphingosine | 47.7°C (metastable), 55.5°C (stable) | Investigated by DSC. | [8] |

| N-20:1Δ11-Galactosylsphingosine | 61.4°C | Investigated by DSC. | [8] |

| N-palmitoyl-galactosyl-C18-sphingosine (C16:0-GalCer) | 85°C (chain-melting transition) | Exhibits an exothermic bilayer-bilayer transition at 59°C before the main chain-melting. | [7] |

| α-Galactosylceramide (KRN7000) | Tc = 54.0 °C | Critical temperature above which the monolayer cannot be compressed into a condensed state. | [6] |

Interfacial Properties and Monolayer Behavior

The behavior of galactosylceramides at interfaces, such as an air-water interface, provides insight into their packing and interactions within a cell membrane leaflet. Langmuir film balance studies are instrumental in characterizing these properties.[10][11][12]

Key Findings:

-

Acyl Chain Packing: GalCers with long, saturated acyl chains (e.g., N-palmitoyl, N-stearoyl) form highly condensed films.[10][11]

-

Effect of Unsaturation: The introduction of cis double bonds or the use of short, saturated acyl chains leads to more expanded, fluid-like films.[10][11]

-

Interaction with Cholesterol: Cholesterol has a significant condensing effect on GalCers that are in a liquid-expanded state.[13][14] This interaction is crucial for the formation of ordered lipid domains (lipid rafts). However, cholesterol has only a slight condensing effect on GalCers that are already in a condensed state.[13][14]

Aggregation Behavior: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like GalCers, self-assemble into micelles in an aqueous solution.[15][16] The CMC is a key parameter for applications involving the formulation of these lipids for drug delivery or in vitro assays. For complex glycolipids like gangliosides (which are structurally related to GalCers), the CMC can be extremely low, in the range of 10-8 to 10-10 M.[17][18] This indicates a high propensity for self-assembly in aqueous environments.

Supramolecular Structures

In aqueous dispersions, synthetic galactosylceramides can form a variety of supramolecular structures beyond simple bilayers. Notably, certain GalCer species are known to form bilayer nanotubes and helical ribbons.[19] The formation of these non-lamellar structures is highly dependent on the molecular geometry, including the acyl chain composition and headgroup interactions.[19]

Experimental Protocols

Protocol 1: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines the general steps for analyzing the thermotropic behavior of synthetic galactosylceramides.

Methodology:

-

Sample Preparation:

-

A known amount of the synthetic galactosylceramide is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

-

The film is further dried under high vacuum for several hours to remove any residual solvent.

-

The lipid film is hydrated with a specific volume of buffer (e.g., phosphate-buffered saline) to achieve the desired lipid concentration (e.g., 70 wt%).[7]

-

The hydrated sample is subjected to several cycles of heating (above the main phase transition temperature) and freeze-thawing to ensure homogeneity.[8][9]

-

-

DSC Analysis:

-

A small aliquot of the hydrated lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled heating and cooling program. A typical heating scan rate is 5-10°C/min.[7]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Interpretation:

-

Endothermic peaks in the heating scan represent phase transitions, such as the transition from a gel phase to a liquid-crystalline phase (Lβ to Lα).[20]

-

The temperature at the peak maximum is taken as the transition temperature (Tm).

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Protocol 2: Characterization of Interfacial Properties using a Langmuir Film Balance

This protocol describes the methodology for studying the behavior of GalCer monolayers at an air-water interface.

Methodology:

-

Subphase Preparation:

-

A Langmuir trough is filled with an aqueous subphase (e.g., pure water or buffer). The surface is cleaned by aspiration until the surface pressure remains stable and close to zero upon compression.

-

-

Monolayer Formation:

-

The synthetic galactosylceramide is dissolved in a volatile, water-immiscible solvent (e.g., chloroform).

-

A specific volume of the lipid solution is carefully deposited onto the subphase surface using a microsyringe.

-

The solvent is allowed to evaporate for a sufficient period (e.g., 15-20 minutes), leaving a lipid monolayer at the air-water interface.

-

-

Isotherm Measurement:

-

The monolayer is compressed by one or more movable barriers at a constant rate.

-

The surface pressure (the reduction in surface tension caused by the monolayer) is measured using a Wilhelmy plate or a similar sensor as a function of the area per molecule.

-

The resulting surface pressure-area (π-A) isotherm provides information about the phase state (gas, liquid-expanded, liquid-condensed, solid) and compressibility of the monolayer.

-

Visualizations

Experimental Workflow and Signaling

The following diagrams illustrate a typical experimental workflow for DSC analysis and a simplified representation of a signaling context for galactosylceramides.

Caption: Workflow for DSC analysis of galactosylceramides.

Caption: GalCer role in modulating signaling pathways.

References

- 1. Galactosyl ceramides of the myelin sheath: thermal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Spin-Labeled α-/β-Galactosylceramides and Glucosylceramides as Electron Paramagnetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The paradox of immune molecular recognition of alpha-galactosylceramide: low affinity, low specificity for CD1d, high affinity for alpha beta TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic and Structural Behavior of α‐Galactosylceramide and C6‐Functionalized α‐GalCer in 2D Layers at the Air–Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermotropic behavior of galactosylceramides with cis-monoenoic fatty acyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acyl Structure Regulates Galactosylceramide's Interfacial Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acyl structure regulates galactosylceramide's interfacial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The properties of brain galactocerebroside monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholesterol’s Interfacial Interactions with Galactosylceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholesterol's interfacial interactions with galactosylceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 16. nanoscience.com [nanoscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Critical micelle concentrations of gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bilayer nanotubes and helical ribbons formed by hydrated galactosylceramides: acyl chain and headgroup effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Differential scanning calorimetry and X-ray diffraction studies of a series of synthetic beta-D-galactosyl diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

Octanoyl-Galactosylceramide: A Technical Guide to a Bioactive Sphingolipid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanoyl-galactosylceramide (C8-GalCer) is a synthetic, short-chain derivative of galactosylceramide, a class of bioactive sphingolipids. Sphingolipids are essential components of eukaryotic cell membranes and play crucial roles in signal transduction and cell recognition. While extensive research has focused on long-chain galactosylceramides, such as the potent immunostimulant α-galactosylceramide (KRN7000), the biological activities of their short-chain counterparts are an emerging area of investigation. This technical guide provides a comprehensive overview of this compound, including its structure, potential biological roles, relevant experimental protocols, and hypothesized signaling pathways.

Due to its cell-permeable nature, this compound serves as a valuable tool for studying the cellular functions of galactosylceramides, bypassing the complexities of endogenous synthesis. Its effects are likely to be context-dependent, potentially influencing pathways related to apoptosis, cell proliferation, and lipid metabolism. This guide aims to equip researchers with the foundational knowledge required to explore the therapeutic and research applications of this intriguing molecule.

Chemical Structure and Synthesis

This compound consists of a sphingosine (B13886) backbone, an eight-carbon fatty acid (octanoic acid) attached via an amide linkage, and a galactose sugar moiety linked to the primary hydroxyl group of the sphingosine. The short N-acyl chain enhances its water solubility and cell permeability compared to its long-chain endogenous counterparts.

-

Systematic Name: N-octanoyl-1-β-D-galactosyl-D-erythro-sphingosine

-

Abbreviation: C8-Galactosylceramide (C8-GalCer)

-

Molecular Formula: C₃₂H₆₁NO₈

-

Molecular Weight: 587.83 g/mol

The synthesis of α- and β-anomers of galactosylceramides and their analogs is a well-established field of organic chemistry. Synthetic routes often involve the glycosylation of a protected sphingosine derivative with a galactose donor. The stereochemistry of the glycosidic bond is a critical aspect of the synthesis, as α- and β-anomers can exhibit distinct biological activities. Several methods have been developed to achieve stereoselective glycosylation, often employing specific protecting groups and catalysts[1][2].

Biological Activities and Signaling Pathways

Direct experimental evidence detailing the specific signaling pathways and biological activities of this compound is currently limited. However, based on studies of related short-chain ceramides (B1148491) and general galactosylceramides, we can hypothesize its potential roles.

Potential Role in Apoptosis

Short-chain ceramides, such as C2, C6, and C8-ceramide, are widely recognized as cell-permeable inducers of apoptosis[3][4]. They can mimic the effects of endogenous ceramide, a key second messenger in cellular stress responses that can trigger programmed cell death. C8-ceramide has been shown to induce apoptosis in various cancer cell lines through the activation of caspase cascades and stress-activated protein kinases[4][5][6].

Conversely, the addition of a galactose moiety to the ceramide backbone can alter its biological function. In some contexts, galactosylceramide has demonstrated anti-apoptotic properties. For instance, in breast cancer cells, galactosylceramide can upregulate the anti-apoptotic protein Bcl-2 and downregulate pro-apoptotic TNF receptor superfamily members[7][8].

Therefore, this compound may act as a modulator of apoptosis, with its precise effect likely dependent on the cell type, its concentration, and the specific stereochemistry (α or β anomer). It could potentially compete with endogenous ceramides for binding sites on downstream effector proteins or be metabolized to other bioactive sphingolipids.

Hypothesized Signaling Pathways

Based on the known signaling of related sphingolipids, the following pathways are potential targets of this compound:

-

Intrinsic Apoptosis Pathway: C8-ceramide has been shown to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3[6]. It is plausible that C8-galactosylceramide could either promote or inhibit this process.

-

Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8. C6-ceramide has been shown to activate caspase-8[6]. The influence of C8-galactosylceramide on this pathway is yet to be determined.

-

Sphingolipid Metabolism: Exogenously supplied this compound can be metabolized by cellular enzymes. It can be a substrate for galactosylceramidase, which would release C8-ceramide and galactose. The resulting C8-ceramide could then enter the apoptosis-inducing pathways. Alternatively, it could be further metabolized, influencing the cellular balance of other bioactive sphingolipids like sphingosine and sphingosine-1-phosphate.

Quantitative Data for the Related Compound N-octanoyl-sphingosine (C8-Ceramide)

| Cell Line | Cell Type | IC50 (µM) | Apoptosis (%) | Time (hours) | Reference |

| H1299 | Human Non-Small Cell Lung Cancer | ~30 | >50 | 24 | [5] |

| K562 | Human Chronic Myelogenous Leukemia | ~25 | Significant | 48 | [6] |

| NCI/ADR-RES | Human Breast Cancer (Doxorubicin Resistant) | 86.9 | Not specified | Not specified | [4] |

| AECII | Mouse Alveolar Type II Epithelial Cells | Not specified | Up to 91.33 | 24 (at 80 µM) | [4] |

| CCD-18Co | Human Normal Colon Fibroblasts | 56.91 (in DMSO), 0.33 (in Ethanol) | Not specified | Not specified | [4] |

Note: The solvent used for solubilizing C8-ceramide can significantly impact its IC50 value[4].

Experimental Protocols

Preparation and Cellular Treatment with this compound

Short-chain sphingolipids like this compound are more water-soluble than their long-chain counterparts but still require careful preparation for cell culture experiments.

Materials:

-

This compound (powder)

-

Ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Fatty acid-free bovine serum albumin (BSA)

-

Cell culture medium

Protocol:

-

Stock Solution Preparation: Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 20 mM)[9]. Store the stock solution at -20°C in a dark glass vial.

-

Working Solution Preparation: For cell treatment, the stock solution can be diluted directly into the cell culture medium. To improve solubility and delivery, it can be complexed with BSA. To do this, slowly add the ethanolic stock solution to a sterile PBS solution containing fatty acid-free BSA (e.g., 0.4%) while vortexing to create a final desired concentration[9].

-

Cell Treatment: Add the working solution of this compound to the cell culture medium to achieve the desired final concentration. Include a vehicle control (medium with the same concentration of ethanol or ethanol/BSA) in all experiments.

Analysis of Cellular Uptake and Metabolism

To understand the fate of exogenous this compound, its uptake and metabolism can be tracked using radiolabeled or fluorescently tagged analogs.

Protocol using Radiolabeled Precursors:

-

Seed cells in 6-well plates.

-

Treat cells with unlabeled this compound in a medium containing a radiolabeled precursor, such as [³H]palmitic acid, for a specified time (e.g., 24 hours)[10].

-

Harvest the cells and extract the total lipids using a chloroform/methanol mixture[10][11].

-

Separate the different lipid species using thin-layer chromatography (TLC)[10].

-

Quantify the radiolabeled lipids by liquid scintillation counting[10].

Quantification of Intracellular Galactosylceramides by HPLC

This method allows for the simultaneous quantification of glucosylceramide and galactosylceramide.

Materials:

-

Sphingolipid ceramide N-deacylase (SCDase)

-

O-phthalaldehyde (OPA)

-

Internal standard (e.g., α-mannosylceramide)

-

HPLC system with a normal-phase column and a fluorescence detector

Protocol:

-

Lipid Extraction: Lyse the cells and extract the total lipids[11].

-

Enzymatic Hydrolysis: Treat the lipid extract with SCDase to hydrolyze the N-acyl linkage of galactosylceramide, generating galactosylsphingosine (which has a free amino group)[11][12].

-

Fluorescent Labeling: Label the free amino group of galactosylsphingosine with OPA[11][12].

-

HPLC Analysis: Separate the OPA-labeled galactosylsphingosine from other labeled sphingolipids using normal-phase HPLC and quantify it using a fluorescence detector[11][12].

Apoptosis Assays

Several methods can be used to assess the induction of apoptosis following treatment with this compound.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Caspase Activity Assays: Commercial kits are available to measure the activity of key caspases, such as caspase-3, -8, and -9, using colorimetric or fluorometric substrates.

-

Western Blotting for Apoptosis-Related Proteins: Analyze the expression and cleavage of proteins involved in apoptosis, such as PARP, caspases, and members of the Bcl-2 family.

-

DAPI Staining: Nuclear staining with DAPI can reveal characteristic apoptotic morphology, such as chromatin condensation and nuclear fragmentation[9].

Visualizations

Sphingolipid Metabolism Pathway

Caption: Simplified overview of sphingolipid metabolism, indicating the central role of ceramide and the potential metabolic fate of exogenous this compound.

Experimental Workflow for Apoptosis Induction Study

Caption: A typical experimental workflow for investigating the pro- or anti-apoptotic effects of this compound in a cell-based model.

Hypothesized Apoptosis Signaling Pathways

Caption: A diagram illustrating the hypothesized signaling pathways through which this compound might influence apoptosis, based on data from related molecules.

Conclusion

This compound is a valuable research tool for dissecting the complex roles of sphingolipids in cellular signaling. While direct evidence for its specific biological activities is still emerging, its structural similarity to pro-apoptotic short-chain ceramides and potentially anti-apoptotic galactosylceramides suggests it may be a key modulator of cell fate decisions. The experimental protocols and hypothesized signaling pathways presented in this guide provide a solid framework for future investigations into the precise mechanisms of action of this bioactive sphingolipid. Further research is warranted to elucidate its therapeutic potential in diseases characterized by dysregulated apoptosis and sphingolipid metabolism, such as cancer and neurodegenerative disorders.

References

- 1. Novel synthesis of alpha-galactosyl-ceramides and confirmation of their powerful NKT cell agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of a novel α-galactosyl ceramide haptenated-lipid antigen, a useful tool in demonstrating the involvement of iNKT cells in the production of antilipid antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stratech.co.uk [stratech.co.uk]

- 9. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]

The Linchpin of the Sheath: A Technical Guide to the Multifaceted Functions of Galactosylceramides in Myelin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of galactosylceramides (GalCer) within the myelin sheath, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development. Galactosylceramides, major glycosphingolipids of the myelin membrane, are pivotal not only for the structural integrity of the sheath but also for intricate signaling processes that govern myelination and neural function. This document delves into the quantitative abundance, biophysical properties, and critical roles of GalCer in myelin, supported by detailed experimental methodologies and visual representations of key pathways.

I. Quantitative and Biophysical Significance of Galactosylceramides

Galactosylceramides are among the most abundant lipid components of the myelin sheath, a testament to their fundamental importance. Their unique biophysical properties contribute significantly to the highly organized and stable structure of myelin.

Data Presentation: Abundance and Properties

The following tables summarize key quantitative data regarding galactosylceramides in the myelin sheath.

| Parameter | Central Nervous System (CNS) Myelin | Peripheral Nervous System (PNS) Myelin | Reference(s) |

| Abundance of Galactosylceramide | ~20-32% of total myelin lipid mass | ~30% of total myelin lipid mass | [1] |

| Biophysical Property | Description | Reference(s) |

| Membrane Order | GalCer promotes the formation of highly ordered, gel-like domains within the lipid bilayer, increasing the overall order and stability of the myelin membrane. | [2][3] |

| Interactions with Cholesterol | GalCer preferentially interacts with cholesterol, forming condensed complexes that contribute to the tight packing of lipids in the myelin sheath. | [2] |

| Hydrogen Bonding | The galactose headgroup of GalCer can participate in extensive hydrogen bond networks, both within the same membrane (cis) and with molecules on opposing membranes (trans), contributing to myelin compaction. | [4] |

II. Structural and Functional Roles of Galactosylceramides

Galactosylceramides are indispensable for numerous aspects of myelin biology, from its initial formation to its long-term maintenance and function. Their roles can be broadly categorized into structural support and dynamic signaling.

A. Architects of the Myelin Sheath: Structural Integrity and Organization

The high concentration of GalCer in myelin is crucial for its unique multilamellar structure. These lipids are key to the formation and stability of "lipid rafts," specialized membrane microdomains enriched in cholesterol and sphingolipids.[5][6] These rafts serve as platforms for the assembly of essential myelin proteins, such as Proteolipid Protein (PLP), facilitating their correct sorting and function.[7]

Studies using mice with a targeted deletion of the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), which is responsible for GalCer synthesis, have unequivocally demonstrated their importance. These CGT knockout mice exhibit severe neurological defects, including tremors and paralysis, due to profound abnormalities in myelin structure and function, such as reduced myelin thickness, altered paranodal loop structure, and impaired saltatory conduction.[8][9][10]

B. Dynamic Modulators: Signaling and Inter-membrane Interactions

Beyond their structural role, galactosylceramides are active participants in signaling events at the axo-glial interface and between adjacent myelin layers.

The concept of a "glycosynapse" has been proposed to describe the carbohydrate-rich microdomains formed by glycolipids, including GalCer and its sulfated derivative sulfatide, on the apposing surfaces of the myelin sheath.[11][12] These domains are thought to mediate cell-cell recognition and adhesion through trans interactions between their carbohydrate headgroups, contributing to the tight compaction of the myelin lamellae.[12][13]

Galactosylceramides are implicated in transmembrane signaling in oligodendrocytes, the myelinating cells of the CNS. Ligation of surface GalCer by antibodies has been shown to trigger an influx of extracellular calcium, suggesting a role in modulating intracellular signaling pathways.[2] This calcium signaling is, in turn, important for the actin-dependent extension and morphogenesis of the myelin sheath.[14]

Furthermore, GalCer is involved in signaling cascades mediated by Src family kinases, such as Fyn.[15][16][17][18] The interaction of myelin-associated glycoprotein (B1211001) (MAG) on the axonal surface with gangliosides on the oligodendrocyte membrane can lead to the recruitment and activation of Fyn kinase in lipid rafts, a process that is influenced by the surrounding GalCer-rich environment.[19] This signaling is crucial for oligodendrocyte differentiation and the initiation of myelination.

III. Key Experimental Protocols